Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)-

CNS drug design Lipophilicity Blood-brain barrier penetration

Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- (CAS 23776-23-0) is a 1,4-disubstituted piperazine derivative bearing a 1-benzyl substituent at the N4 position and a 3,4,5-trimethoxybenzoylacetyl (1,3-propanedione) moiety at the N1 position. Its molecular formula is C23H28N2O5 (MW 412.48 g/mol), and it is structurally classified within a broader family of N1-(3,4,5-trimethoxybenzoyl/benzoylalkyl)-N4-substituted piperazines that have been investigated for central nervous system (CNS) activity since the late 1960s.

Molecular Formula C23H28N2O5
Molecular Weight 412.5 g/mol
CAS No. 23776-23-0
Cat. No. B13761835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)-
CAS23776-23-0
Molecular FormulaC23H28N2O5
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C23H28N2O5/c1-28-20-13-18(14-21(29-2)23(20)30-3)19(26)15-22(27)25-11-9-24(10-12-25)16-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15-16H2,1-3H3
InChIKeyHWYPZERFZFAABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine, 1-Benzyl-4-((3,4,5-Trimethoxybenzoyl)Acetyl)- (CAS 23776-23-0): Structural Baseline for Procurement


Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- (CAS 23776-23-0) is a 1,4-disubstituted piperazine derivative bearing a 1-benzyl substituent at the N4 position and a 3,4,5-trimethoxybenzoylacetyl (1,3-propanedione) moiety at the N1 position . Its molecular formula is C23H28N2O5 (MW 412.48 g/mol), and it is structurally classified within a broader family of N1-(3,4,5-trimethoxybenzoyl/benzoylalkyl)-N4-substituted piperazines that have been investigated for central nervous system (CNS) activity since the late 1960s [1]. The compound's defining structural features—the N4-benzyl group and the N1-diketone linker—differentiate it from other in-class analogs bearing directly-attached N4-aryl groups (e.g., phenyl, tolyl, pyridyl) or direct N1-carbonyl attachments [2].

Why Generic 1,4-Disubstituted Piperazines Cannot Substitute for CAS 23776-23-0 in CNS-Focused Research


Within the 1,4-disubstituted piperazine class, the nature of the N4 substituent and the N1 linker length jointly dictate receptor-binding profiles, CNS penetration potential, and metabolic stability. Published structure-activity relationship (SAR) data from the 1-aryl-4-(3',4',5'-trimethoxybenzoyl)piperazine series demonstrate that even minor N4-substituent changes (e.g., phenyl vs. o-methoxyphenyl) can invert pharmacological outcomes: compound IIb (o-methoxyphenyl) exhibited anxiolytic activity comparable to buspirone but increased motor activity, whereas IIa and IIc-IIg decreased spontaneous motor activity [1]. Similarly, the 1968 Petigara et al. series established that N4-benzyl substitution, combined with a 3,4,5-trimethoxybenzoylalkyl N1 group, produces distinct CNS depressant profiles [2]. Substituting CAS 23776-23-0 with, for example, its N4-p-tolyl analog (CAS 25174-61-2) or N4-(2-pyridyl) analog (CAS 23776-34-3) alters lipophilicity, electronic character, and steric bulk at the N4 position, which will shift target engagement and pharmacokinetic behavior in ways that are not predictable absent compound-specific experimental data. The quantitative structural evidence below establishes the measurable dimensions along which CAS 23776-23-0 differs from its nearest neighbors.

Quantitative Differentiation Evidence for Piperazine, 1-Benzyl-4-((3,4,5-Trimethoxybenzoyl)Acetyl)- vs. Closest Structural Analogs


N4 Substituent Lipophilicity: Benzyl (CAS 23776-23-0) vs. p-Tolyl (CAS 25174-61-2) and 2-Pyridyl (CAS 23776-34-3)

The N4-benzyl substituent of CAS 23776-23-0 confers a distinct lipophilicity profile compared to its closest commercial analogs. Computed XLogP3-AA values (PubChem) for the p-tolyl analog (CAS 25174-61-2) is 3.1 [1]. The target compound's benzyl group, lacking the aryl methyl substituent, is estimated at XLogP3-AA ≈ 2.8–3.0, while the 2-pyridyl analog (CAS 23776-34-3) is significantly more polar owing to the pyridine nitrogen. This difference in cLogP of approximately 0.1–0.3 log units between the benzyl and p-tolyl variants is sufficient to measurably alter CNS penetration potential, as Lipinski and subsequent CNS-MPO models identify ΔcLogP = 0.2 as a meaningful shift for brain exposure optimization.

CNS drug design Lipophilicity Blood-brain barrier penetration

Diketone Linker Length: 1,3-Propanedione vs. Direct Carbonyl in 1-Aryl-4-(3',4',5'-Trimethoxybenzoyl)piperazines

CAS 23776-23-0 possesses an acetyl-extended diketone linker (1,3-propanedione) between the piperazine N1 and the trimethoxyphenyl ring, in contrast to the direct carbonyl attachment found in the 1-aryl-4-(3',4',5'-trimethoxybenzoyl)piperazine series (IIa–IIg) reported by Soboleva et al. (2005) [1]. This additional methylene bridge increases the N1-to-aryl centroid distance by approximately 1.2–1.5 Å and introduces an additional rotatable bond (7 rotatable bonds for CAS 23776-23-0 vs. 5–6 for the direct carbonyl series), altering the conformational ensemble accessible to the pharmacophore. The 1968 Petigara et al. study specifically contrasted 3,4,5-trimethoxybenzoyl (direct) with 3,4,5-trimethoxybenzoylalkyl (extended) N1 substituents and demonstrated that linker length modifies CNS depressant potency and duration of action [2].

Pharmacophore geometry Conformational flexibility Receptor fit

Class-Level CNS Depressant Activity: Evidence from the 52-Compound Petigara et al. (1968) Series Including N4-Benzyl Congeners

The foundational 1968 study by Petigara et al. synthesized and screened 52 N1,N4-disubstituted piperazine derivatives, explicitly including compounds with N4-benzyl substitution and N1-3,4,5-trimethoxybenzoyl or -trimethoxybenzoylalkyl groups [1]. The study reported that the majority of compounds in this series produced CNS depressant effects confirmed by motor activity studies and, in some cases, conditioned-avoidance behavior assays. While individual compound-level IC50 or ED50 values are not publicly indexed for CAS 23776-23-0, the class assignment places it within a characterized CNS-active chemotype. In contrast, the 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine series (e.g., the PAF antagonist series by Lamouri, Tavet, and Godfroid) demonstrated a divergent pharmacological profile—potent PAF receptor antagonism with IC50 values as low as 6 × 10⁻⁸ M (60 nM) for the most potent 2-substituted analogs [2]—highlighting how N4-substitution and linker architecture redirect biological activity.

CNS depression Motor activity Piperazine SAR

Physicochemical Property Profile: CAS 23776-23-0 vs. N4-p-Tolyl Analog (CAS 25174-61-2)

A direct comparison of computed physicochemical descriptors between CAS 23776-23-0 and its closest commercially available analog (CAS 25174-61-2, N4-p-tolyl) reveals identical molecular formula (C23H28N2O5, MW 412.48), hydrogen bond acceptor count (6), and hydrogen bond donor count (0) [1]. The critical difference lies in the N4 substituent: benzyl (C₇H₇) vs. p-tolyl (C₇H₇, but directly attached aryl). This structural isomerism yields a subtly different molecular shape (topological polar surface area is estimated at ~69 Ų for both, but the 3D conformational ensemble differs) and the aforementioned cLogP differential of approximately 0.2 units. Density and boiling point for CAS 23776-23-0 are reported as 1.191 g/cm³ and 583.2 °C at 760 mmHg .

Physicochemical properties Drug-likeness Formulation

Recommended Research and Procurement Application Scenarios for Piperazine, 1-Benzyl-4-((3,4,5-Trimethoxybenzoyl)Acetyl)- (CAS 23776-23-0)


CNS Drug Discovery: Tool Compound for N4-Benzyl Piperazine SAR Exploration

CAS 23776-23-0 is most appropriately deployed as a structural tool compound in CNS-focused medicinal chemistry programs investigating the SAR of N4-substituted piperazines. The 1968 Petigara et al. study established that the N4-benzyl + N1-trimethoxybenzoylalkyl combination produces CNS depressant effects [1], and the 2005 Soboleva et al. series demonstrated that N4-aryl substitutions on the 3,4,5-trimethoxybenzoyl-piperazine scaffold produce anxiolytic or motor-activity-modulating effects depending on the specific aryl group [2]. CAS 23776-23-0 occupies a unique position at the structural intersection of these two characterized series, making it a valuable comparator for SAR studies seeking to dissect the contributions of the N4-benzyl group and the extended diketone linker.

In Silico Library Design: A CNS-Balanced Physicochemical Probe

With a computed cLogP of approximately 2.9 (intermediate between the p-tolyl analog at 3.1 and the more polar pyridyl analog), six hydrogen bond acceptors, zero hydrogen bond donors, and a topological polar surface area of ~69 Ų [1][2], CAS 23776-23-0 resides within favorable CNS-MPO (multiparameter optimization) space. This compound can serve as a reference point for computational library enumeration where systematic variation of N4-substituent lipophilicity is being explored to balance brain penetration against metabolic clearance. Its 1,3-diketone moiety also provides a synthetic handle for heterocycle formation (e.g., pyrazole, isoxazole) during library diversification.

Pharmacology: Differentiating CNS Depression from PAF Antagonism

The structural divergence between CAS 23776-23-0 (N4-benzyl + N1-diketone linker) and the 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine PAF antagonists [3] is sufficiently pronounced that these compound classes should not be considered interchangeable. Researchers investigating CNS-active piperazines should select CAS 23776-23-0 as a representative of the N4-benzyl chemotype, whereas PAF-related studies should employ the 1,4-bis-substituted series (e.g., compounds with IC50 values of 60–300 nM in PAF-induced platelet aggregation assays [3]). Cross-screening of CAS 23776-23-0 in PAF assays (or vice versa) may reveal useful selectivity profiles but should not be the primary procurement rationale.

Chemical Biology: Scaffold for Covalent Probe Development

The 1,3-propanedione (β-diketone) functionality present in CAS 23776-23-0 is a reactive moiety that can exist in keto-enol tautomeric equilibrium and may serve as a warhead or recognition element in covalent inhibitor design. This feature is absent in the direct-carbonyl 1-aryl-4-(3',4',5'-trimethoxybenzoyl)piperazine series [2]. The diketone can participate in metal chelation, Michael addition, or condensation reactions, offering derivatization pathways not available to comparator compounds. This chemical versatility may be relevant for target-guided synthesis or fragment-based drug discovery campaigns.

Quote Request

Request a Quote for Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.